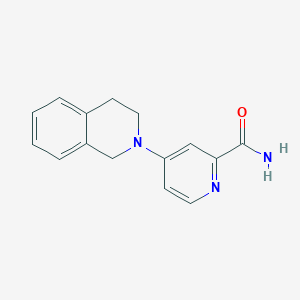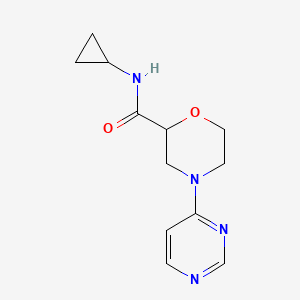![molecular formula C18H19ClN6 B12268123 4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12268123.png)
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2-clorofenil)metil]piperazin-1-il}-6-(1H-pirazo-1-il)pirimidina es un compuesto heterocíclico que presenta un anillo de piperazina, un anillo de pirazol y un anillo de pirimidina. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
La síntesis de 4-{4-[(2-clorofenil)metil]piperazin-1-il}-6-(1H-pirazo-1-il)pirimidina típicamente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio de piperazina: El anillo de piperazina se sintetiza haciendo reaccionar cloruro de 2-clorobencilo con piperazina en condiciones básicas.
Formación del intermedio de pirazol: El anillo de pirazol se sintetiza haciendo reaccionar hidracina con una dicetona apropiada.
Acoplamiento de intermedios: Los intermedios de piperazina y pirazol se acoplan con un derivado de pirimidina en condiciones adecuadas para formar el compuesto final.
Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
4-{4-[(2-clorofenil)metil]piperazin-1-il}-6-(1H-pirazo-1-il)pirimidina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo clorofenilo, utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
4-{4-[(2-clorofenil)metil]piperazin-1-il}-6-(1H-pirazo-1-il)pirimidina tiene varias aplicaciones de investigación científica, incluyendo:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico debido a su capacidad para interactuar con varios objetivos biológicos.
Investigación biológica: Se utiliza en estudios para comprender sus efectos en los procesos celulares y su potencial como compuesto principal para el desarrollo de fármacos.
Investigación química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas con posibles actividades biológicas.
Mecanismo De Acción
El mecanismo de acción de 4-{4-[(2-clorofenil)metil]piperazin-1-il}-6-(1H-pirazo-1-il)pirimidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a cambios en las vías de señalización celular y los efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
4-{4-[(2-clorofenil)metil]piperazin-1-il}-6-(1H-pirazo-1-il)pirimidina se puede comparar con otros compuestos similares, como:
- 2-{[4-(4-bromofenil)piperazin-1-il)]metil}-4-(3-clorofenil)-5-(4-metoxifenil)-2,4-dihidro-3H-1,2,4-triazol-3-tiona .
- Derivados de 3-(piperazin-1-il)-1,2-benzotiazol .
Estos compuestos comparten similitudes estructurales, como la presencia de piperazina y anillos heterocíclicos, pero difieren en sus sustituyentes específicos y actividades biológicas
Propiedades
Fórmula molecular |
C18H19ClN6 |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C18H19ClN6/c19-16-5-2-1-4-15(16)13-23-8-10-24(11-9-23)17-12-18(21-14-20-17)25-7-3-6-22-25/h1-7,12,14H,8-11,13H2 |
Clave InChI |
AIYCQEMIGIIQGG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B12268048.png)


![4-methoxy-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268066.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B12268067.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B12268074.png)
![6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268079.png)
![4-Cyclobutyl-6-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268083.png)
![N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12268095.png)
![N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12268107.png)
{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine](/img/structure/B12268111.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole](/img/structure/B12268115.png)
![5-chloro-N-methyl-N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268120.png)
![3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12268132.png)
